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Compound of Interest

Compound Name: 2-amino-N-ethylbenzamide

Cat. No.: B184121

Spectroscopic Analysis of 2-Amino-N-
ethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 2-amino-N-ethylbenzamide,
a key chemical intermediate in pharmaceutical synthesis. The following sections present
predicted data for Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear
Magnetic Resonance (33C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),
based on established principles and data from analogous compounds. This guide also includes
detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

o |[UPAC Name: 2-amino-N-ethylbenzamide
e Molecular Formula: CoH12N20[1][2]
» Molecular Weight: 164.21 g/mol [1]

e CAS Number: 32212-29-6[1][2]

Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 2-amino-N-
ethylbenzamide.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Chemical Shifts (CDClsz, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.2-7.4 m 2H Ar-H
~6.6-6.8 m 2H Ar-H
~6.0 (broad s) s 1H NH (amide)
~4.5 (broad s) S 2H NHz (amine)
3.45 q 2H CH:
1.25 t 3H CHs

Predicted values are based on analogous compounds such as N-ethylbenzamide and
substituted anilines.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted 3C NMR Chemical Shifts (CDCls, 100 MHz)
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Chemical Shift (6, ppm) Assighment
~168 C=0 (amide)
~148 Ar-C (C-NH2)
~132 Ar-CH

~128 Ar-CH

~118 Ar-C (C-C=0)
~116 Ar-CH

~115 Ar-CH

~35 CH:

~15 CHs

Predicted values are based on analogous compounds such as N-ethylbenzamide and 2-amino-
N,N-diethylbenzamide.[3]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~—2) Intensity Assignment
3450-3300 Medium, Sharp (two bands) N-H stretch (primary amine)
3300-3250 Medium, Broad N-H stretch (secondary amide)
~1630 Strong C=0 stretch (Amide I)
~1590 Medium N-H bend (primary amine)
) N-H bend (secondary amide,

~1540 Medium

Amide 1)
1300-1200 Medium C-N stretch (aromatic amine)

C-H bend (ortho-disubstituted
750 Strong

aromatic)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-amino-N_N-diethylbenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

miz Proposed Fragment

164 [M]* (Molecular lon)

149 [M - CHs]*

120 [M - C2HsNH]* or [C7HsNO]*
106 [C7HsO]*

92 [CeHsN]*

77 [CeHs]*

Experimental Protocols
NMR Spectroscopy

Protocol for tH and 3C NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-amino-N-ethylbenzamide in 0.6-

0.7 mL of deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane (TMS) as

an internal standard (0 ppm).

 Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

e 1H NMR Acquisition:

o Acquire the spectrum with a 90° pulse angle.

o Set the spectral width to cover the range of -2 to 12 ppm.

o Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

o Typically, 16-64 scans are sufficient to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition:
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[e]

Acquire the spectrum with proton decoupling.

o

Set the spectral width to cover the range of 0 to 200 ppm.

[¢]

Use a relaxation delay of 2-5 seconds.

[¢]

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of 13C.

e Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectrum to the
TMS signal.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

e Sample Preparation: Place a small amount of solid 2-amino-N-ethylbenzamide directly onto
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

e Background Scan: Record a background spectrum of the empty ATR crystal to subtract
atmospheric and instrument-related absorptions.

o Sample Scan: Lower the ATR press to ensure good contact between the sample and the
crystal. Acquire the sample spectrum.

o Data Collection: Typically, spectra are collected over the range of 4000-400 cm~* with a
resolution of 4 cm~1. Co-adding 16 or 32 scans usually provides a high-quality spectrum.

e Processing: The software automatically subtracts the background spectrum from the sample
spectrum to yield the final IR spectrum.

Mass Spectrometry

Protocol for Electron lonization Mass Spectrometry (EI-MS):

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b184121?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

« lonization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70
eV) to induce ionization and fragmentation.

e Mass Analysis: Separate the resulting positively charged ions and fragments based on their
mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detection: Detect the ions and record their abundance.

o Data Representation: The resulting mass spectrum is a plot of relative ion abundance versus
m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-amino-
N-ethylbenzamide.
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Spectroscopic Analysis Workflow for 2-amino-N-ethylbenzamide
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Molecular Structure Confirmation

Click to download full resolution via product page
Caption: Workflow for the spectroscopic analysis of 2-amino-N-ethylbenzamide.

This diagram illustrates the process from sample preparation through various spectroscopic
techniques to data analysis and final structural confirmation. Each spectroscopic method
provides unique information that, when combined, allows for a comprehensive understanding
of the molecule's structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Amino-N-ethylbenzamide | 32212-29-6 | HBA21229 [biosynth.com]

2. scbt.com [scbt.com]

3. 2-amino-N,N-diethylbenzamide | C11H16N20 | CID 10104045 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [spectroscopic analysis of 2-amino-N-ethylbenzamide
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b184121#spectroscopic-analysis-of-2-amino-n-
ethylbenzamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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